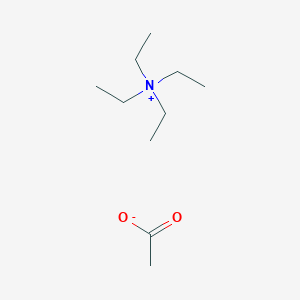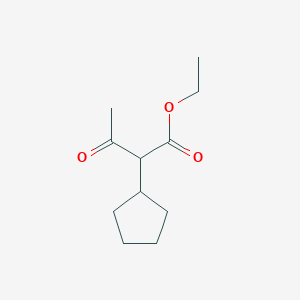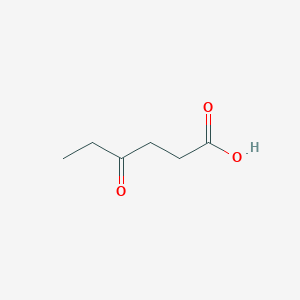
(2H)Benzene
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives, including deuterated versions, involves various chemical strategies. For example, a general and convenient synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes has been developed, which could provide insights into analogous processes for (2H)Benzene (Takimiya et al., 2005). Another relevant synthesis method involves the palladium(0)-catalyzed coupling, which has been applied to the creation of complex polycyclic aromatic hydrocarbons and could potentially be adapted for this compound synthesis (Dang, Levitus, & Garcia‐Garibay, 2002).
Molecular Structure Analysis
The molecular structure of benzene, a precursor to this compound, has been extensively studied. An example includes the determination of average bond distances within benzene, providing a foundation for understanding the structural implications of isotopic substitution (Tamagawa, Iijima, & Kimura, 1976).
Chemical Reactions and Properties
Chemical reactions involving benzene and its derivatives are central to aromatic chemistry. The synthesis and reactivity of hexaarylbenzenes with varying substituents provide valuable insights into the potential reactivity of this compound and its chemical behavior (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Physical Properties Analysis
The physical properties of benzene, such as its polar nature when forming a dimer, have implications for understanding the physical characteristics of this compound. Studies on benzene dimers indicate potential alterations in physical properties due to isotopic substitution (Janda et al., 1975).
Chemical Properties Analysis
The chemical properties of benzene derivatives, including this compound, can be significantly influenced by substituents and the presence of isotopic atoms. Research on the electronic structure of benzene suggests that the π-electrons are localized, which may affect the chemical properties of this compound by altering electron distribution and reactivity (Copper, Gerratt, & Raimondi, 1986).
Scientific Research Applications
Hybrid Organic/Inorganic Benzene Applications : The study of benzene, a fundamental molecule in chemistry, has led to applications in biomedical research and materials science. Its inorganic relative, borazine, has applications in BN-based ceramic materials and chemical hydrogen storage (Marwitz et al., 2009).
Molecular Motion and Solvation : Benzene's molecular motions and solvation in various solvents have been studied using molecular dynamics simulation and NMR spectroscopy, impacting fields like solvent chemistry and molecular interaction studies (Laaksonen et al., 1998).
Polycyclic Aromatic Hydrocarbons (PAHs) : Benzene rings, as part of PAHs, have potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research in this area focuses on molecular design for environmental stability and charge-transport properties (Zhang et al., 2015).
Dynamics in Porous Frameworks : The study of benzene derivatives in the UiO-66 metal-organic framework (MOF) has implications for understanding the dynamics of porous materials, relevant in catalysis and material science (Kolokolov et al., 2012).
Toxicity and Health Impact : Research on benzene-induced toxicity in rat pancreatic islets sheds light on its impact on human health, particularly in relation to oxidative stress and pancreatic function (Bahadar et al., 2015).
NMR Line Shape Analysis : The analysis of deuterated benzene in organic glasses through 2H NMR line shape study has applications in understanding molecular reorientation and dynamics in disordered systems (Rössler et al., 1990).
Membrane/Water Partition Coefficients : Benzene's partitioning into lipid bilayers, measured through a 2H NMR method, contributes to our understanding of solute partitioning in biological membranes, relevant in pharmacology and biochemistry (de Young & Dill, 1988).
Synthesis and Characterization : The synthesis and characterization of hexaarylbenzenes demonstrate the vast structural diversity of benzene derivatives and their applications in various chemical industries (Suzuki et al., 2015).
Isotopic Abundance Analysis : The impact of biofield treatment on isotopic abundance in benzene derivatives has implications for understanding changes in molecular structure and properties (Trivedi et al., 2015).
Health Effects and Susceptibility : Understanding the health effects and genetic susceptibility to benzene toxicity is crucial for public health and occupational safety (Smith, 2010).
Mechanism of Action
Target of Action
Deuteriobenzene, also known as (2H)Benzene or Benzene-d, is an isotopologue of benzene (C6H6) in which the hydrogen atom (H) is replaced with deuterium (heavy hydrogen) isotope (D) . The primary target of deuteriobenzene is the vesicular monoamine transporter 2 (VMAT2), which is responsible for regulating the levels of dopamine, adrenaline, and noradrenaline in the human body .
Mode of Action
Deuteriobenzene acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor . It reversibly depletes the levels of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from nerve terminals via its active metabolites . The presence of deuterium in deuteriobenzene increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .
Biochemical Pathways
The biochemical pathways affected by deuteriobenzene are related to the regulation of monoamines. By inhibiting VMAT2, deuteriobenzene disrupts the normal function of monoaminergic neurons, leading to a decrease in the levels of presynaptic dopamine . This can have downstream effects on various neurological processes, particularly those associated with movement disorders such as Huntington’s disease and tardive dyskinesia .
Pharmacokinetics
The pharmacokinetics of deuteriobenzene are influenced by the presence of deuterium. The increased atomic weight of deuterium relative to protium means that the metabolic rate of deuteriobenzene is slower, allowing for less frequent dosing . This also results in a lower daily dose and improved tolerability .
Result of Action
The primary result of deuteriobenzene’s action is the reduction of chorea associated with Huntington’s disease and symptoms of tardive dyskinesia . By depleting the levels of presynaptic dopamine, deuteriobenzene can alleviate the motor symptoms of these conditions .
Action Environment
The action of deuteriobenzene can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient factors such as age, sex, and overall health status can also impact the drug’s action, efficacy, and stability . It’s important to note that deuteriobenzene increases the risk of depression and suicidal thoughts in patients with Huntington’s disease , so careful monitoring and consideration of the patient’s mental health status is crucial when using this medication.
Safety and Hazards
Future Directions
The selective oxidation reactions of benzene are of great importance to the chemical industry . Benzene is also an important component of organic solvents and is commonly used in the manufacturing of polymers, plastics, rubber, dyes, detergents, drugs, and pesticides . Therefore, increased attention should be focused on the health monitoring of the occupational population exposed to benzene, and health management should be strengthened to improve the health of the occupational population .
properties
IUPAC Name |
deuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149812 | |
| Record name | (2H)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120-89-4 | |
| Record name | Benzene-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H)Benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzene-d6?
A1: Benzene-d6 has a molecular formula of C6D6 and a molecular weight of 84.16 g/mol.
Q2: How does deuteration impact the spectroscopic properties of benzene?
A2: Deuteration leads to observable changes in various spectroscopic techniques. For instance, it induces a downfield shift in the 1H NMR spectrum due to the deuterium isotope effect []. In vibrational spectroscopy, deuteration causes shifts in vibrational frequencies, particularly noticeable in infrared and Raman spectra. This property proves useful in studying vibrational energy dynamics [, ].
Q3: Is benzene-d6 compatible with common organic solvents?
A3: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and tetrahydrofuran, making it suitable for various reaction conditions [, , , ].
Q4: Does benzene-d6 show different sorption behavior compared to benzene when interacting with humic substances?
A4: Studies employing deuterium quadrupole-echo nuclear magnetic resonance spectroscopy reveal that benzene-d6 sorption by humic and fulvic acids progresses gradually, filling specific sites over time []. Interestingly, the sorption process and the proportion of specific motional states of benzene-d6 within these complex matrices evolve over several years, suggesting dynamic interactions [].
Q5: Can benzene-d6 act as a deuterium source in catalytic reactions?
A5: Yes, benzene-d6 has been successfully employed as a deuterium source in hydrogen isotope exchange (HIE) reactions catalyzed by transition metal complexes []. For instance, a bis(silylene)pyridine cobalt(III) complex effectively catalyzed HIE between benzene-d6 and various arenes and heteroarenes []. This approach allows deuterium incorporation at sterically hindered C-H bonds, showcasing the potential of benzene-d6 in developing chemoselective C(sp2)-H activation methodologies [].
Q6: How does the choice of solvent affect the reactivity of platinum(IV) complexes in the context of C-H bond activation using benzene-d6?
A6: The solvent plays a crucial role in determining the outcome of reactions involving platinum(IV) complexes and benzene-d6. For example, thermolysis of a kappa(3)-Tp(Me)2Pt(IV)(CH(3))(2)H complex in benzene-d6 leads to C-D bond activation, generating a deuterated platinum(IV) complex []. Conversely, in the presence of acetonitrile-d(3), the reaction follows a different pathway, yielding a kappa(2)-Tp(Me)2Pt(II)(CH(3))(NCCD(3)) complex []. These findings emphasize the significance of solvent selection when designing reactions involving C-H bond activation with benzene-d6.
Q7: Have computational methods been used to study benzene-d6?
A7: Yes, computational chemistry plays a vital role in understanding the properties and behavior of benzene-d6. Ab initio electronic structure calculations have been employed to determine the Deuterium Quadrupole Coupling Constant (DQCC) in benzene-d6 and its isotopomers []. These calculations provide valuable insights into the electronic environment around the deuterium atoms and contribute to the interpretation of experimental NMR data [].
Q8: Can computational simulations predict the dynamics of benzene-d6 in different environments?
A8: Molecular dynamics simulations have been successfully employed to study the orientational dynamics of benzene-d6 confined in nanoporous sol-gel glass monoliths []. These simulations help understand the influence of confinement on the rotational motion of benzene-d6 and provide insights into the interactions between the confined liquid and the pore walls [].
Q9: Can deuterated solvents like benzene-d6 improve analytical techniques?
A9: Deuterated solvents, including benzene-d6, find applications in various analytical techniques, particularly in NMR spectroscopy. Replacing conventional solvents with deuterated analogs minimizes solvent signals, enhancing the sensitivity and resolution of NMR spectra, and enabling the observation of subtle signals from analytes [, ].
Q10: What is known about the environmental fate and potential impact of benzene-d6?
A10: While specific studies on the environmental fate of benzene-d6 might be limited, its chemical behavior is expected to be similar to benzene. Therefore, handling benzene-d6 with the same precautions as benzene is crucial due to benzene's known environmental persistence and toxicity.
Q11: What resources facilitate research using benzene-d6?
A11: Advancements in synthetic chemistry provide access to high-purity benzene-d6 and its derivatives []. Sophisticated analytical techniques like NMR spectroscopy, coupled with computational methods, allow researchers to investigate the structure, dynamics, and reactivity of benzene-d6 in various chemical environments [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)

